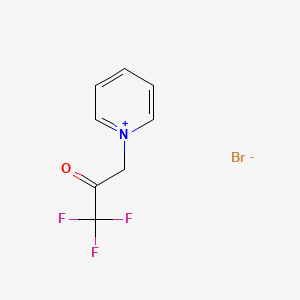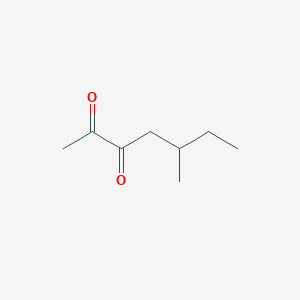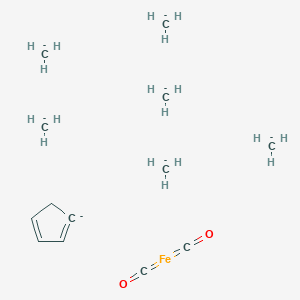
Pubchem_57350490
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Tetramethoxymethane can be synthesized through various methods. One of the original methods involves the use of chloropicrin, although this yields only about 50% of the desired product . Other methods include:
Trichloromethanesulfenyl chloride: This method yields about 70-80% of the product.
Trichloroacetonitrile: Another method that provides a similar yield of 70-80%.
Thallium methoxide: This reacts with carbon disulfide to give tetramethoxymethane and thallium sulfide.
Dimethyl dibutylstannate: This method has the highest yield, producing about 95% of the product.
Análisis De Reacciones Químicas
Tetramethoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Transesterification: It acts as a transesterification reagent, although it shows less reactivity compared to trimethoxymethane.
Aplicaciones Científicas De Investigación
Tetramethoxymethane has several applications in scientific research:
Chemistry: It is used as a solvent and an alkylating agent at elevated temperatures (180-200°C).
Medicine: Its derivatives are used in the development of various pharmaceutical compounds.
Industry: It is used as a fuel in polymer fuel cells.
Mecanismo De Acción
The mechanism of action of tetramethoxymethane involves its role as an alkylating agent. It can transfer its methoxy groups to other molecules, thereby modifying their chemical structure and properties. This mechanism is particularly useful in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Tetramethoxymethane can be compared with other similar compounds such as:
Trimethoxymethane: It is less reactive in transesterification reactions compared to tetramethoxymethane.
Tetraethoxymethane: Another similar compound with different reactivity and applications.
Tetramethoxysilane: A related compound used in different industrial applications.
Tetramethoxymethane stands out due to its high yield synthesis methods and its stability against peroxide formation, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
52409-66-2 |
|---|---|
Fórmula molecular |
C13H23FeO2-7 |
Peso molecular |
267.17 g/mol |
InChI |
InChI=1S/C5H5.2CO.6CH3.Fe/c1-2-4-5-3-1;2*1-2;;;;;;;/h1-3H,4H2;;;6*1H3;/q-1;;;6*-1; |
Clave InChI |
MEGPYHIWSJKSOL-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.C(=O)=[Fe]=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


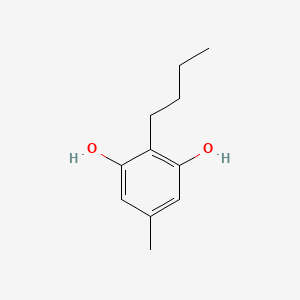
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
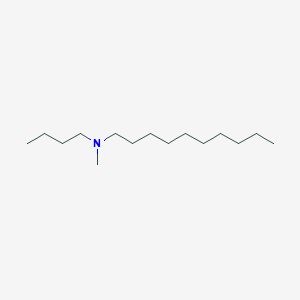

![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
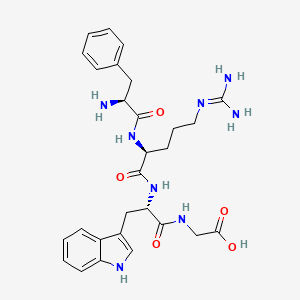
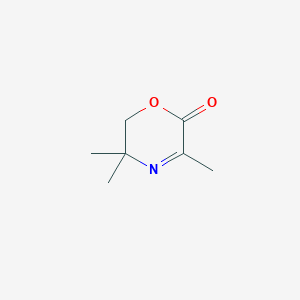
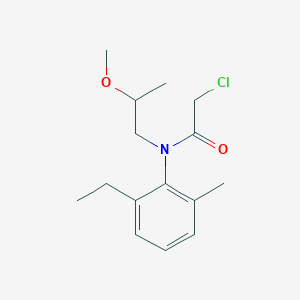

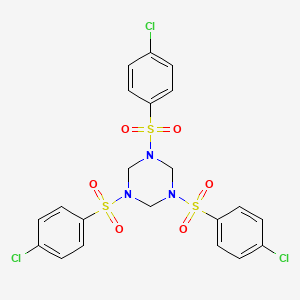

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
